LysoPC(20:5(5Z,8Z,11Z,14Z,17Z))
Overview
Description
LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) is a type of lysophosphatidylcholine (lysoPC), a class of lipids that play a crucial role in cell membrane structure and function. LysoPCs are known for their involvement in various biological processes, including acting as signaling molecules and participating in lipid metabolism. The specific lysoPC contains a 20-carbon fatty acid with five cis double bonds, indicated by the "5Z,8Z,11Z,14Z,17Z" notation, which suggests a highly unsaturated molecular structure.
Synthesis Analysis
The synthesis of lysoPC analogues can be complex, involving multiple steps and the use of protected fragments. For instance, the synthesis of a lysozyme analogue fragment was achieved through a fragment condensation approach, utilizing protected subfragments and demonstrating the use of the diphenylphosphinyl mixed anhydride method . Although this paper does not directly address the synthesis of LysoPC(20:5), the principles of fragment condensation and protection strategies are relevant to the synthesis of complex lysoPC molecules.
Molecular Structure Analysis
The molecular structure of lysoPCs is characterized by a glycerol backbone, a phosphate group, a choline moiety, and a fatty acid chain. In the case of LysoPC(20:5), the fatty acid chain is particularly long and unsaturated. The unsaturation and length of the chain can influence the molecule's behavior in biological membranes and its interactions with other lipids, such as cholesterol. For example, lysoPC and cholesterol can form a 1:1 complex, creating bilayers with distinct physical properties . The degree of unsaturation in the fatty acid chain of LysoPC(20:5) would likely contribute to the characteristics of such complexes.
Chemical Reactions Analysis
LysoPCs can participate in various chemical reactions, particularly those involving their integration into lipid bilayers or interactions with other lipids. The formation of lysoPC-cholesterol complexes is one such reaction, where lysoPC and cholesterol at a 1:1 molar ratio form multilamellar and unilamellar liposomes . The specific interactions and chemical reactions of LysoPC(20:5) would depend on its unsaturated fatty acid chain and how it affects the molecule's behavior in these complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of lysoPCs are influenced by their molecular structure. For instance, the permeability of lysoPC-cholesterol bilayers against glycerol is lower than that of phosphatidylcholine-cholesterol bilayers, and the energy of activation of permeation is significantly higher . This suggests a tightly organized structure in the bilayer. Additionally, the critical micelle concentration (CMC) of lysoPCs can be determined using lanthanide-induced downfield shifts in phosphorus-31 NMR, which are sensitive to the aggregation state of lysoPCs . The CMC values are crucial for understanding the behavior of lysoPCs in aqueous environments and their ability to form micelles, which is essential for their biological functions.
Scientific Research Applications
1. Metabolic Biomarkers
LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) has been identified as a significant metabolic biomarker in various studies. For example, it has been found to be a key biomarker in the serum metabolic profiles of hepatocellular carcinoma patients, indicating its potential value in diagnosing and monitoring the progress of the disease (Zhang, Wu, Wu, & Liu, 2017). Similarly, another study highlighted its role in the serum metabolic profiles of follicular thyroid carcinoma, suggesting its potential as a diagnostic biomarker for this condition (Qin, Yang, Du, Li, Wu, Luo, Liu, & Fan, 2022).
2. Indicator of Pathophysiological Changes
LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) serves as an indicator of pathophysiological changes in certain conditions. For instance, it was observed in studies of lung carcinoma development and the associated metabolic alterations, indicating its potential role in understanding the metabolic changes linked to the onset and development of lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Future Directions
properties
IUPAC Name |
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIGSOAOQOXRDU-WJPZTBRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471911 | |
Record name | LysoPC(20:5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) | |
CAS RN |
162440-04-2 | |
Record name | LysoPC(20:5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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